molecular formula C4H5ClN4 B1315301 2-Chloro-6-hydrazinylpyrazine CAS No. 63286-29-3

2-Chloro-6-hydrazinylpyrazine

Cat. No. B1315301
CAS RN: 63286-29-3
M. Wt: 144.56 g/mol
InChI Key: FEDQSVIJHNBUHH-UHFFFAOYSA-N
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Description

2-Chloro-6-hydrazinylpyrazine is a chemical compound with the molecular formula C4H5ClN4 and a molecular weight of 144.56 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-hydrazinylpyrazine is 1S/C4H5ClN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Chloro-6-hydrazinylpyrazine is a solid substance . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Facile Synthesis of Diverse Derivatives

  • Research Focus : Synthesis of 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine using chloramine T.
  • Application : Enabled access to new synthetic scaffolds, valuable in chemistry research and drug development.
  • Details : High yields, short reaction time, and mild conditions without the need for chromatographic purification.
  • Reference : Mal et al., 2015.

Antimicrobial and Antiviral Applications

  • Research Focus : Alkylamino derivatives of N-benzylpyrazine-2-carboxamide, synthesized from 2-Chloro-6-hydrazinylpyrazine, evaluated for antimicrobial and antiviral activities.
  • Application : Showed significant activity against Mycobacterium tuberculosis and other strains, including drug-resistant ones.
  • Reference : Servusová-Vaňásková et al., 2015.

Physicochemical and Antimicrobial Properties

  • Research Focus : Investigation of the structure, physicochemical, cytotoxic properties, and interaction with DNA of chlorohydrazinopyrazine derivatives.
  • Application : Potential in clinical use due to non-toxicity to human dermal keratinocytes and high DNA affinity.
  • Reference : Mech-Warda et al., 2022.

Antimalarial Properties

  • Research Focus : Synthesis of Triazolopyrazine Series compounds, starting with 2-chloro-6hydrazinylpyrazine, to investigate potential antimalarial properties.
  • Application : Promising results in the early stages of antimalarial drug development.
  • Reference : Mackenzie et al., 2015.

Safety And Hazards

2-Chloro-6-hydrazinylpyrazine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . In case of exposure, it’s recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

properties

IUPAC Name

(6-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDQSVIJHNBUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507103
Record name 2-Chloro-6-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydrazinylpyrazine

CAS RN

63286-29-3
Record name 2-Chloro-6-hydrazinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63286-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydrazinylpyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
W Liu, J Li, K He, F Huang, Y Ma, Y Li, Q Li… - Chinese Chemical …, 2019 - Elsevier
… The pure product of 2-chloro-6-hydrazinylpyrazine (2a) can easily be obtained after filtration instead of extraction and distillation by the reaction of 2,6-dichloropyraine with 80% …
Number of citations: 3 www.sciencedirect.com
E Hockings - pfigshare-u-files.s3.amazonaws.com
… Reaction Stage 1 The first stage of synthesis was to prepare 2-chloro-6hydrazinylpyrazine, SGS 1. A … Four different aryl groups were reacted with SGS 1, 2chloro-6-hydrazinylpyrazine, a …
M Korsik, EG Tse, DG Smith, W Lewis… - The Journal of …, 2020 - ACS Publications
We have discovered and studied a tele-substitution reaction in a biologically important heterocyclic ring system. Conditions that favor the tele-substitution pathway were identified: the …
Number of citations: 4 pubs.acs.org
M Korsik, E Tse, D Smith, W Lewis, PJ Rutledge… - 2020 - chemrxiv.org
We have discovered and studied a telesubstitution reaction in a biologically important heterocyclic ring system. Conditions that favour the tele-substitution pathway were identified: the …
Number of citations: 1 chemrxiv.org
CJ Helal, EP Arnold, TL Boyden, C Chang… - Journal of Medicinal …, 2017 - ACS Publications
… To a 2 dram vial was added 2-chloro-6-hydrazinylpyrazine (28, 1 equiv), the appropriate aldehyde (1.2 equiv), and dichloromethane (0.0875M). The reaction was stirred at room …
Number of citations: 27 pubs.acs.org
EG Tse, SD Houston, CM Williams… - Journal of Medicinal …, 2020 - ACS Publications
… Initial displacement of a chlorine atom with hydrazine hydrate gave 2-chloro-6-hydrazinylpyrazine (1). Condensation with the appropriate aldehyde afforded the hydrazone intermediate (…
Number of citations: 62 pubs.acs.org
EG Tse, L Aithani, M Anderson… - Journal of Medicinal …, 2021 - ACS Publications
The Open Source Malaria (OSM) consortium is developing compounds that kill the human malaria parasite, Plasmodium falciparum, by targeting PfATP4, an essential ion pump on the …
Number of citations: 8 pubs.acs.org

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